1-(4-Methylphenyl)-3-phenylurea
Description
Overview of Urea (B33335) Derivatives in Contemporary Chemical Research
Urea derivatives, characterized by a carbonyl group flanked by two nitrogen atoms, are a cornerstone of modern chemical and pharmaceutical research. Their structural simplicity allows for diverse substitutions, leading to a vast library of compounds with varied chemical and physical properties. This versatility has made them attractive candidates in numerous fields, including medicinal chemistry, materials science, and agriculture.
In medicinal chemistry, urea derivatives have been investigated for a wide array of biological activities. They are known to act as enzyme inhibitors, targeting crucial pathways in various diseases. researchgate.netnih.gov For instance, some urea derivatives have shown potent anti-tumor activities. nih.govnih.govresearchgate.net Additionally, this class of compounds has been explored for antimicrobial and insecticidal properties. nih.govmdpi.com The ability of the urea functional group to form hydrogen bonds is a key factor in its interaction with biological targets. nih.gov
Structural Classification and Nomenclature of Phenylurea Analogues
Phenylurea analogues are a subclass of urea derivatives where at least one of the nitrogen atoms is attached to a phenyl group. They can be broadly classified based on the substitution patterns on the phenyl rings. 1-(4-Methylphenyl)-3-phenylurea , as its name suggests, is a diarylurea, meaning both nitrogen atoms of the urea core are substituted with aryl (in this case, phenyl and methylphenyl) groups.
The nomenclature follows standard IUPAC guidelines. The numbers in "this compound" indicate the position of the substituents on the urea backbone. The "1-" and "3-" locants refer to the two nitrogen atoms of the urea molecule. The phenyl group is attached to one nitrogen, and the 4-methylphenyl (or p-tolyl) group is attached to the other. The "4-" in "4-Methylphenyl" specifies the position of the methyl group on the phenyl ring, which is para to the point of attachment to the urea nitrogen.
The general structure of diarylureas can be represented as Ar-NH-CO-NH-Ar', where Ar and Ar' are substituted or unsubstituted aryl groups. The nature and position of the substituents on these aryl rings significantly influence the compound's properties and biological activity. jst.go.jp
Rationale for Focused Academic Inquiry into this compound
The specific compound This compound has attracted academic interest due to its representative structure within the broader class of diarylureas. Research into this molecule provides fundamental insights into the structure-activity relationships of this important chemical family.
One of the primary drivers for the study of phenylurea derivatives, including this compound, is their well-established herbicidal activity. researchgate.net Many commercial herbicides are phenylurea derivatives that act by inhibiting photosynthesis in weeds. researchgate.netnih.gov Understanding the precise mechanism of action and how structural modifications, such as the methyl group in this compound, affect this activity is a key area of research.
Furthermore, the structural motif of diarylureas is present in a number of pharmaceutically active compounds. nih.gov For example, Sorafenib, a multi-kinase inhibitor used in cancer therapy, features a diarylurea core. nih.gov Studying simpler analogues like this compound can help elucidate the fundamental interactions of the diarylurea pharmacophore with biological targets. Research has also explored the potential of diarylureas as inhibitors of enzymes like urease, which is implicated in the pathogenesis of certain bacterial infections. researchgate.netnih.gov
Scope and Objectives of Academic Research on the Chemical Compound
Academic research on This compound and its analogues is typically multifaceted, with several key objectives:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and related compounds is a fundamental aspect of research. researchgate.net This includes detailed characterization of the molecule's structure and properties using various spectroscopic and analytical techniques.
Structural Analysis: Detailed studies of the molecule's three-dimensional structure, often through X-ray crystallography, provide crucial information about its conformation, bond lengths, and angles. This data is vital for understanding its chemical reactivity and biological interactions.
Structure-Activity Relationship (SAR) Studies: A primary goal is to understand how the chemical structure of this compound relates to its biological activity. This involves synthesizing a series of related compounds with different substituents and evaluating their effects in various biological assays. nih.gov
Mechanism of Action Studies: For compounds that exhibit interesting biological activity, researchers aim to elucidate the underlying mechanism of action. This could involve identifying the specific enzyme or receptor that the compound interacts with and characterizing the nature of this interaction at a molecular level. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGRJNNPSJVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341306 | |
| Record name | 1-(4-methylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-33-8 | |
| Record name | 1-(4-methylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4300-33-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Methylphenyl 3 Phenylurea
Established Synthetic Routes for Diarylurea Core Formation
The traditional methods for synthesizing diarylureas like 1-(4-Methylphenyl)-3-phenylurea have been well-documented, primarily relying on the coupling of primary amines with isocyanates or their equivalents.
Isocyanate-Amine Coupling Reactions
The most common and direct method for the synthesis of this compound is the reaction between phenyl isocyanate and p-toluidine (B81030). This reaction is typically carried out under moisture-free conditions in a suitable solvent like dichloromethane. asianpubs.org The process involves the nucleophilic addition of the amino group of p-toluidine to the electrophilic carbonyl carbon of phenyl isocyanate.
The general synthetic scheme for the preparation of diaryl ureas involves the coupling of an amine and an isocyanate in a solvent such as acetone (B3395972) at room temperature, which generally affords the product in good yield and purity. asianpubs.org The formation of the isocyanate precursor can be achieved by treating the corresponding amine with triphosgene. asianpubs.org
Reaction Scheme for Isocyanate-Amine Coupling:
Carbodiimide-Mediated Approaches
Carbodiimides are versatile reagents in organic synthesis, often employed in the formation of amide and urea (B33335) linkages. While strong nucleophiles like amines can react with carbodiimides without prior activation, the reaction is generally facilitated by pre-activation with protons or other electrophiles. unimi.it The synthesis of ureas can be achieved through the dehydration of a 1,3-disubstituted urea precursor using a dehydrating agent like dibromotriphenylphosphorane in the presence of an acid scavenger such as triethylamine. researchgate.net
The general mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a reactive O-acylisourea intermediate, which then reacts with an amine to form the desired amide and a urea byproduct. unimi.it For the direct synthesis of ureas, a carbodiimide can facilitate the coupling of an amine and an isocyanate, or two different amines in a more complex, multi-component reaction. unimi.itrsc.org
Environmentally Benign Synthesis Utilizing Isocyanate Surrogates
In a move towards greener and safer chemical processes, significant research has been dedicated to finding alternatives to the highly toxic and hazardous phosgene (B1210022) and isocyanates. One such approach is the use of isocyanate surrogates, such as 3-substituted dioxazolones. tandfonline.com
A phosgene- and metal-free synthesis of unsymmetrical arylureas has been developed using 3-substituted dioxazolones and commercially available amines. tandfonline.com These dioxazolones serve as precursors to in situ generated isocyanate intermediates in the presence of a non-toxic base like sodium acetate (B1210297) and a solvent like methanol (B129727) under mild heating. tandfonline.com This method allows for the chemoselective synthesis of unsymmetrical phenylureas in moderate to excellent yields, often without the need for chromatographic purification as the product can be isolated by filtration. tandfonline.com This approach has been successfully applied to the gram-scale preparation of various ureas. tandfonline.com
Another environmentally friendly approach involves the synthesis of non-isocyanate poly(hydroxyurethanes) from bis(cyclic carbonate) monomers and various diamines in a non-solvent process. nih.govresearchgate.net This method avoids the use of toxic phosgene and isocyanates altogether. nih.govresearchgate.net The synthesis of isocyanates from carbon dioxide and amines under mild, metal-free conditions has also been explored, presenting another green alternative. scholaris.ca
Advancements in Synthetic Techniques
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of diarylureas, including microwave-assisted synthesis and other green chemistry innovations.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and operational simplicity. mdpi.comresearchgate.net This technique has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds and various substituted ureas. nih.govnih.gov
The use of microwave irradiation can significantly accelerate the cyclization of N,N'-diaryl ethane-1,2-diamines with orthoesters to produce imidazolinium salts. nih.gov While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application of this technology to similar urea and cyanoguanidine syntheses suggests its potential for a more efficient and rapid production of this compound. nih.gov The benefits of microwave-assisted synthesis include rapid heating and the ability to use polar solvents to facilitate reactions at moderate temperatures. mdpi.comnih.gov
| Synthetic Approach | Key Features | Advantages | Reference |
| Isocyanate-Amine Coupling | Direct reaction of p-toluidine and phenyl isocyanate. | High yield, straightforward. | asianpubs.org |
| Carbodiimide-Mediated | Use of carbodiimides as coupling agents. | Versatile, applicable to various substrates. | unimi.itresearchgate.net |
| Isocyanate Surrogates | In situ generation of isocyanates from dioxazolones. | Phosgene-free, environmentally benign, high chemoselectivity. | tandfonline.comtandfonline.com |
| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, higher yields, operational simplicity. | mdpi.comnih.govnih.gov |
Green Chemistry Innovations in Synthesis (e.g., Solvent Recycling, Catalyst Immobilization)
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. Key innovations include the use of environmentally benign solvents, solvent recycling, and the development of recoverable and reusable catalysts.
In the context of diarylurea synthesis, green innovations are prominent in the use of isocyanate surrogates, which circumvents the need for toxic reagents. tandfonline.com The synthesis method utilizing 3-substituted dioxazolones allows for the recycling of the base (sodium acetate) and the solvent (methanol) in a continuous process, demonstrating a practical application of green chemistry principles. tandfonline.com
Furthermore, research into developing new technologies to reduce the environmental cost of organic synthesis is ongoing. This includes focusing on the use of water as a reaction medium, minimizing energy consumption, and using transition metal catalysts at parts-per-million levels. ucsb.edu While specific examples of catalyst immobilization for the synthesis of this compound are not detailed, the broader trends in green chemistry point towards the future development of such sustainable synthetic routes.
Derivatization and Functionalization Strategies
The structure of this compound, featuring two aromatic rings and a reactive urea linkage, provides multiple sites for chemical modification. These sites allow for a range of derivatization and functionalization strategies aimed at tuning the molecule's physicochemical and biological properties.
Electrophilic and Nucleophilic Substitution Reactions
The two aromatic rings of this compound are key targets for substitution reactions.
Electrophilic Aromatic Substitution (EAS): Both the phenyl and the tolyl rings are susceptible to electrophilic attack. The feasibility and outcome of such reactions are governed by the directing effects of the existing substituents.
On the Tolyl Ring: The methyl group is an activating, ortho, para-directing substituent. Therefore, electrophilic attack (e.g., nitration, halogenation) would be directed to the positions ortho and para to the methyl group.
On the Phenyl Ring: The urea linkage (-NH-CO-NH-) is also an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring.
Common electrophilic substitution reactions are challenging to control precisely due to multiple activated positions, but they serve as a primary method for introducing new functional groups. The synthesis of related compounds, such as 1-(3-chloro-4-methylphenyl)-3-phenylurea, demonstrates that halogenation of the substituted aniline (B41778) precursor is a viable strategy for creating halogenated analogs. uni.lu
Nucleophilic Reactions of the Urea Moiety: The urea portion of the molecule can act as a nucleophile. In the presence of strong electrophiles, the nitrogen atoms can participate in reactions. For instance, in acidic solutions, ureas can react with dicarbonyl compounds like benzil (B1666583). The initial step involves a nucleophilic attack from the urea onto the protonated carbonyl carbon of benzil. rsc.org This is followed by a series of cyclization and dehydration steps to form complex heterocyclic structures, such as diphenylhydantoins. rsc.org
Oxidation and Reduction Pathways
The stability of the phenylurea structure makes it relatively resistant to mild oxidation and reduction. However, specific pathways can be initiated under certain conditions.
Oxidation: Phenylurea compounds can undergo oxidation, particularly through photo-induced processes. Studies on various phenylurea herbicides, which share the same core structure, show that they can be oxidized by excited triplet states of sensitizers like aromatic ketones (e.g., benzophenone). nih.gov The proposed mechanism involves an initial electron transfer from the electron-rich phenylurea to the excited ketone triplet, forming a radical cation of the phenylurea, which then undergoes further transformation. nih.gov The rate of this reaction is significantly high, often approaching the diffusion-controlled limit, and depends on the electron-donating ability of the substituents on the phenylurea. nih.gov
Below is a table summarizing the oxidation rate constants for various phenylureas with different ketone sensitizers, which serves as a model for the expected reactivity of this compound.
| Phenylurea Derivative | Ketone Sensitizer | Second-Order Rate Constant (k_ox) [M⁻¹ s⁻¹] |
| Monuron | Benzophenone | 3.8 x 10⁹ |
| Monuron | 3'-Methoxyacetophenone | 3.1 x 10⁹ |
| Diuron | Benzophenone | 3.5 x 10⁹ |
| Diuron | 3'-Methoxyacetophenone | 2.9 x 10⁹ |
| Isoproturon | Benzophenone | 4.0 x 10⁹ |
| Isoproturon | 2-Acetonaphthone | 1.1 x 10⁹ |
| Data derived from studies on phenylurea herbicides, which model the reactivity of the general structure. nih.gov |
Reduction: Information regarding the specific reduction pathways of this compound is not extensively detailed in the literature. Generally, reduction would require harsh conditions to affect the aromatic rings or the carbonyl group of the urea. Catalytic hydrogenation, a common reduction method, could potentially reduce the aromatic rings, but this typically requires high pressure and temperature.
Formation of Complex Hybrid Structures
A key strategy in medicinal chemistry is the creation of hybrid molecules that combine the structural features of a known scaffold, like phenylurea, with other pharmacologically relevant moieties. This approach can lead to compounds with novel or enhanced biological activities.
The phenylurea core can be elaborated to form more complex structures. Examples include:
Incorporation of Heterocycles: The phenylurea structure can be linked to other heterocyclic systems. An example is 1-[4-(3-Methylpiperidin-1-yl)phenyl]-3-phenylurea, which incorporates a piperidine (B6355638) ring, potentially altering its solubility, membrane permeability, and receptor-binding profile. nih.gov
Cyclization Reactions: As mentioned previously, the reaction of the urea backbone with diketones can lead to the formation of bicyclic hydantoin (B18101) systems. rsc.org This represents a transformation of the linear urea into a rigid, complex heterocyclic structure.
Targeted Derivatives for Biological Activity: Unsymmetrical N,N'-diarylureas have been synthesized to act as inhibitors of specific signaling pathways, such as the PI3K/Akt pathway, which is implicated in cancer. researchgate.net These efforts involve creating hybrid structures designed to bind to specific protein targets. researchgate.net
| Base Structure | Added Moiety/Transformation | Resulting Complex Structure |
| Phenylurea | Piperidine | 1-[4-(3-Methylpiperidin-1-yl)phenyl]-3-phenylurea nih.gov |
| Urea | Benzil (via cyclization) | 5,5-Diphenylhydantoin derivative rsc.org |
| Diarylurea | Designed for protein targeting | Inhibitor of PI3K/Akt Pathway researchgate.net |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Mechanism of Oxidation: For the photo-oxidation of phenylureas by ketone sensitizers, the mechanism is well-established as an electron transfer process. The reaction proceeds via the quenching of the ketone triplet state by the phenylurea molecule, with the rate being dependent on the free energy of this electron transfer. nih.gov
Mechanism of Cyclization with Benzil: The reaction between urea and benzil in an acidic medium is initiated by the protonation of one of benzil's carbonyl groups. rsc.org This is followed by a nucleophilic attack from a nitrogen atom of the urea. A subsequent series of intramolecular cyclizations and dehydrations leads to the final bicyclic product. rsc.org
Mechanisms of Aromatic Substitution: The potential electrophilic substitution reactions on the phenyl and tolyl rings would follow the classical SEAr (electrophilic aromatic substitution) mechanism, proceeding through a resonance-stabilized carbocation intermediate (the sigma complex). Nucleophilic aromatic substitution (SNAr) is generally disfavored on these electron-rich rings unless a strong electron-withdrawing group is introduced to activate the ring system. scranton.edu
Advanced Structural Elucidation and Supramolecular Chemistry of 1 4 Methylphenyl 3 Phenylurea
Single Crystal X-ray Diffraction Analysis of the Chemical Compound and its Derivatives
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. guidechem.com This technique provides invaluable data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing. While a dedicated crystallographic study for 1-(4-methylphenyl)-3-phenylurea is not publicly available, analysis of closely related derivatives offers significant insights into its likely structural characteristics.
The conformation of N,N'-diaryl ureas is largely defined by the torsional angles around the C-N bonds of the urea (B33335) moiety. Generally, acyclic N,N'-disubstituted ureas show a strong preference for a trans-trans conformation, which minimizes steric hindrance.
A pertinent example is the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, a derivative where one phenyl ring is replaced by a cyclohexyl group. researchgate.net In this molecule, the urea group (-NH-CO-NH-) is essentially planar, a common feature that facilitates the formation of strong hydrogen bonds. The cyclohexane ring adopts a stable chair conformation. researchgate.net A key parameter is the dihedral angle between the plane of the urea group and the plane of the p-tolyl ring, which indicates the degree of twist between these two components of the molecule. researchgate.net In many diaryl urea derivatives, these angles are non-zero, reflecting a balance between conjugative effects, which favor planarity, and steric hindrance, which encourages twisting. For instance, in 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, the dihedral angle between the two benzene rings is 23.6(1)°.
The urea functional group contains two N-H groups (hydrogen bond donors) and one carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor. This arrangement makes N,N'-disubstituted ureas excellent building blocks for predictable supramolecular assemblies via N-H···O hydrogen bonds.
In the solid state, these compounds typically form one-dimensional hydrogen-bonded chains or tapes. The most common motif involves a head-to-tail arrangement where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming a linear chain. This is observed in the parent compound, 1,3-diphenylurea (B7728601), which crystallizes to form robust hydrogen-bonded chains. researchgate.net
In the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, intermolecular N-H···O hydrogen bonds are the primary interactions that link the molecules together, creating an extended network. researchgate.net These strong, directional interactions dictate the primary organization of the molecules within the crystal lattice. The specific details of these hydrogen bonds, such as donor-acceptor distances and angles, are crucial for understanding the stability and properties of the crystalline material.
Crystal packing describes how molecules are arranged in the three-dimensional lattice. This arrangement is a consequence of the molecule's shape and the various intermolecular forces, including hydrogen bonds and van der Waals interactions. The efficient packing of hydrogen-bonded chains in N,N'-diaryl ureas often leads to dense, stable crystal structures.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties, such as solubility, melting point, and stability. While no polymorphs have been explicitly reported for this compound, substituted aromatic compounds often exhibit polymorphism. nih.gov The subtle balance of intermolecular forces means that small changes in crystallization conditions (e.g., solvent, temperature) can lead to different packing arrangements. The presence of the methyl group on one of the phenyl rings introduces a slight asymmetry compared to 1,3-diphenylurea, which could potentially lead to more complex packing motifs or a greater propensity for polymorphism. nih.gov
Solution-State Conformation and Dynamic Studies
In solution, molecules are not fixed in a single conformation but can rotate around single bonds, leading to a dynamic equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the phenyl and p-tolyl rings, as well as signals for the N-H protons. The chemical shifts of the N-H protons can be sensitive to the solvent and concentration, as they are involved in hydrogen bonding with solvent molecules or other urea molecules.
While specific dynamic studies on this compound are not readily found in the literature, data for the analogous compound 1-(4-methylphenyl)-3-phenyl-thiourea provides some insight. The ¹H NMR spectrum of this thiourea derivative shows characteristic signals for the aromatic protons and the N-H protons, confirming the molecular structure in solution. researchgate.net The conformation in solution is expected to be predominantly the low-energy trans-trans form, similar to the solid state, though other conformers may exist in equilibrium. Variable-temperature NMR studies could provide further information on the energy barriers to rotation around the C-N bonds.
Supramolecular Assembly and Host-Guest Interactions
The reliable self-assembly of urea derivatives through hydrogen bonding makes them highly valuable in supramolecular chemistry. The N-H···O interaction is strong and directional, allowing for the programmed assembly of molecules into larger, well-defined architectures such as tapes, sheets, and helices. The two phenyl rings in this compound provide additional sites for weaker interactions, such as π-π stacking and C-H···π interactions, which can help to organize the primary hydrogen-bonded chains into more complex three-dimensional structures.
Furthermore, the urea moiety can participate in host-guest chemistry, where a "host" molecule encapsulates a smaller "guest" molecule. While specific host-guest complexes involving this compound as either host or guest are not widely reported, the fundamental properties of the molecule make it a suitable candidate for such interactions. For example, urea itself is famous for forming crystalline inclusion compounds where it creates channels that can host long-chain alkanes. rsc.org Diaryl ureas can be incorporated into larger macrocyclic hosts, with the urea N-H groups available to bind anionic guests. The phenyl rings can also engage in hydrophobic or π-stacking interactions within the cavity of a suitable host molecule.
Computational and Theoretical Investigations of 1 4 Methylphenyl 3 Phenylurea
Density Functional Theory (DFT) Studies
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are frequently employed to determine key reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to the ability to accept electrons. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. cerist.dz In studies of similar phenyl-urea derivatives, these parameters are calculated to predict their behavior, such as their potential as corrosion inhibitors. cerist.dzaljest.net
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are rich or deficient in electrons. For 1-(4-Methylphenyl)-3-phenylurea, the MEP would show negative potential (red/yellow) around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the N-H groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. ymerdigital.comtandfonline.com
Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. d-nb.inforesearchgate.net The Fukui function helps to quantify the local reactivity, pinpointing specific atoms most likely to participate in electron transfer during a reaction. ymerdigital.comnih.gov For this compound, these calculations would likely identify the carbonyl oxygen and the nitrogen atoms as key reactive centers.
Table 1: Representative Quantum Chemical Descriptors for Phenyl-Urea Derivatives (Illustrative)
This table presents typical values for related compounds as direct data for this compound is not available.
| Parameter | Description | Typical Inferred Value/Characteristic |
|---|---|---|
| E_HOMO | Highest Occupied Molecular Orbital Energy | High value, indicating electron-donating ability (often localized on phenyl/amino groups) |
| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | Low value, indicating electron-accepting ability (often localized on the urea (B33335)/carbonyl moiety) |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Moderate gap, suggesting relative stability but capable of reactivity |
| MEP Negative Region | Electron-rich sites | Concentrated on the carbonyl oxygen atom (C=O) |
| MEP Positive Region | Electron-poor sites | Concentrated on the amide protons (N-H) |
DFT calculations can accurately predict vibrational spectra (FT-IR and Raman), which serve as a fingerprint for the molecule. By calculating the harmonic frequencies, specific vibrational modes can be assigned to the corresponding experimental spectral bands. nih.gov
For this compound, key vibrational modes would include:
N-H Stretching: Typically found in the 3300-3500 cm⁻¹ region.
Aromatic C-H Stretching: Occurring just above 3000 cm⁻¹.
Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong, characteristic absorption usually between 1650-1700 cm⁻¹.
N-H Bending and C-N Stretching (Amide II and III bands): Complex vibrations occurring in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.
Aromatic C=C Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ range.
The theoretical spectrum provides a powerful tool for confirming the molecular structure and interpreting experimental data.
Table 2: Predicted Key Vibrational Frequencies for Phenylurea Analogues (Illustrative)
Based on typical DFT calculation results for similar structures.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=O Stretch (Amide I) | 1660 - 1710 |
| Aromatic C=C Stretch | 1450 - 1610 |
| N-H Bend (Amide II) | 1520 - 1580 |
The flexibility of this compound arises from rotation around several single bonds, particularly the C-N bonds of the urea bridge and the C-N bonds connecting to the aryl rings. DFT studies on phenylurea reveal that the molecule exists in different stable conformations (isomers). acs.orgrsc.org
The geometry around the urea unit can be described as syn or anti depending on the orientation of the N-H bonds relative to the C=O bond. Studies on phenylurea show that the lowest energy form is a trans isomer (phenyl group and NH₂ group on opposite sides of the C=O bond) with a syn geometry. acs.org The rotation around the C(sp²)-N bond is significantly hindered, with calculated energy barriers of around 8-9 kcal/mol for phenylurea. acs.org In contrast, rotation of the phenyl group itself has a much lower barrier, calculated at approximately 2.4 kcal/mol at the MP2 level of theory. acs.org
For this compound, the presence of the methyl group on one of the phenyl rings would introduce additional steric and electronic effects, likely influencing the relative energies of the conformers and the rotational barriers, though the fundamental conformational possibilities would remain similar.
Table 3: Calculated Rotational Energy Barriers for Phenylurea (MP2/aug-cc-pVDZ)
Data from a study on phenylurea, a closely related analogue.
| Rotation Axis | Description | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| C(sp²)-N(H₂) Bond | Rotation of the amino group | ~8.6 | acs.org |
| N-C(aryl) Bond | Rotation of the phenyl group | ~2.4 | acs.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying interactions with solvents or at interfaces, which are difficult to probe with static quantum chemistry methods alone. mdpi.com
MD simulations can reveal how this compound interacts with and orients itself in different solvents. In an aqueous environment, simulations would show the polar urea core forming hydrogen bonds with water molecules, while the hydrophobic phenyl and tolyl rings would influence the local water structure. researchgate.net The simulation can track the formation and lifetime of hydrogen bonds and calculate properties like the radial distribution function to show the average distance and coordination of solvent molecules around specific sites of the solute.
In studies of urea in water, MD simulations have been used to understand the interface between the crystal and the solvent, revealing how individual molecules attach or detach during processes like crystal growth. researchgate.netnih.gov For this compound, such simulations would be critical in understanding its solubility and how it behaves in a solution, which is key for applications ranging from materials science to biology.
Urea and its derivatives are widely studied for their ability to act as corrosion inhibitors by adsorbing onto metal surfaces. mdpi.comresearchgate.net MD simulations are a key tool for visualizing and quantifying this adsorption process at the atomic level. mdpi.comresearchgate.net
The simulation typically models a metal slab (e.g., iron or steel) in a corrosive environment (e.g., aqueous acid) with the inhibitor molecules. The simulation reveals the preferred orientation of the inhibitor on the surface. For this compound, it is expected that the molecule would adsorb in a relatively flat orientation to maximize the interaction of the π-systems of the aromatic rings with the metal surface. The nitrogen and oxygen heteroatoms of the urea group would also act as active sites, donating lone-pair electrons to the vacant d-orbitals of the metal and forming coordinate bonds. researchgate.net
The strength of this interaction is quantified by the adsorption energy (E_ads), which can be calculated from the MD trajectory. A more negative E_ads indicates stronger, more stable adsorption and typically better inhibition performance. cerist.dzdntb.gov.ua While studies on urea itself have shown it to be a relatively poor inhibitor on mild steel over time mdpi.com, more complex phenyl-urea derivatives have demonstrated high adsorption energies. cerist.dz
Table 4: Representative Adsorption Energies of Urea Derivatives on Iron Surfaces (Illustrative)
This table presents example data from related systems to illustrate typical results from MD simulations.
| Inhibitor Molecule | Adsorption Energy (kJ/mol) | Key Finding |
|---|---|---|
| Urea | Low to moderate | Adsorption is often via a physisorption mechanism. mdpi.com |
| Substituted Phenyl-Urea Derivative 1 | -394.42 | Strong adsorption indicates significant interaction with the surface. cerist.dz |
| Substituted Phenyl-Urea Derivative 2 | -91.38 | Adsorption strength is highly dependent on the specific substituents. cerist.dz |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.
Studies on various phenylurea derivatives have demonstrated their potential to interact with a range of biological targets. The central urea moiety is a key feature, often forming crucial hydrogen bond interactions with the amino acid residues in the active site of the target protein.
For instance, in the context of anti-malarial drug discovery, molecular docking studies of phenylurea-substituted 2,4-diamino-pyrimidines have been performed against Plasmodium berghei Calcium-Dependent Protein Kinase 1 (PbCDPK1). These studies predicted that the urea group can form hydrogen bonds with acidic residues like Glu154 or Glu151 at the entrance of the ATP binding site. nih.gov Specifically, a 3-substituted urea was predicted to form a hydrogen bond with Glu151, while a 4-substituted urea could form a bidentate hydrogen bond with Glu154. nih.gov
Another area of investigation for phenylurea compounds is as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus, which is implicated in osteomyelitis and antibiotic resistance. In silico docking has been a key tool in a structure-activity relationship (SAR) study to develop phenyl-urea-based small molecules with enhanced binding to PBP4. nih.gov
The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.
Table 1: Examples of Predicted Binding Affinities for Phenylurea Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Phenylurea-substituted 2,4-diamino-pyrimidines | PbCDPK1 | Not specified | Glu151, Glu154 |
| Diaryl urea derivatives | B-RAF Kinase | Not specified | Not specified |
| Cyanopyridine derivatives with phenylurea | Acetylcholinesterase (AChE) | -8.81 (for molecule 11d) | Not specified |
| Cyanopyridine derivatives with phenylurea | Butyrylcholinesterase (BChE) | -3.52 (for molecule 11d) | Not specified |
| Cyanopyridine derivatives with phenylurea | α-Glycosidase (α-Gly) | -2.98 (for molecule 11a) | Not specified |
Note: The data in this table is based on studies of phenylurea derivatives and not specifically this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed activity.
QSAR studies on phenylurea and diaryl urea derivatives have identified several key molecular descriptors that influence their biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
In another study on phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents, QSAR analysis indicated that lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) is a key driver for improved anti-malarial activity. nih.gov Descriptors such as J clog P and J clog D showed a significant positive contribution to the activity. nih.gov
For cyclic urea derivatives investigated as anti-HIV protease inhibitors, QSAR models have been developed using atomic property-based descriptors. These include atom electron density, Fukui function (which describes the reactivity of different parts of a molecule), ionization potential, and electron affinity . sciensage.infosciensage.info
The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards more promising candidates.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenylurea Derivatives and Their Significance
| Descriptor Category | Specific Descriptor Examples | General Interpretation and Correlation with Activity |
| Constitutional | Molecular Weight, Number of aromatic bonds | Relates to the overall size and aromatic character of the molecule. |
| Topological | Branching indices, Connectivity indices | Describes the shape and degree of branching of the molecular structure. nih.gov |
| Electronic | Ionization Potential, Electron Affinity, Polarizability, Atom Electron Density | Relates to the electronic distribution, reactivity, and ability to participate in electrostatic interactions. nih.govsciensage.infosciensage.info |
| Hydrophobic | LogP, J clog P, J clog D | Measures the lipophilicity of the compound, which influences its ability to cross cell membranes. nih.gov |
Note: The descriptors listed are based on QSAR studies of the broader class of phenylurea and diaryl urea derivatives.
Molecular Interactions and Mechanisms of Biological Activity of 1 4 Methylphenyl 3 Phenylurea
Enzyme Inhibition Studies and Mechanistic Elucidation
The diarylurea scaffold is a recognized pharmacophore known for its potent inhibitory action against several classes of enzymes. The mechanism typically involves the urea (B33335) group forming key hydrogen bonds within the enzyme's active site, while the aryl rings engage in hydrophobic and π-stacking interactions.
While the broader class of urea-containing compounds has been investigated against a wide range of enzymes, specific research on 1-(4-Methylphenyl)-3-phenylurea has focused on certain targets.
Soluble Epoxide Hydrolase (sEH): Diarylureas are a well-established class of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EETs) into their less active diol counterparts (DHETs). nih.govnih.gov By inhibiting sEH, these compounds can increase the endogenous levels of EETs, producing therapeutic effects. The inhibitory mechanism relies on the urea structure fitting snugly within the hydrolase's catalytic pocket. nih.govnih.gov Specifically, the carbonyl oxygen of the urea can form two critical hydrogen bonds with the tyrosine residues Tyr381 and Tyr465, while one of the urea's N-H groups acts as a hydrogen bond donor to the catalytic aspartate residue, Asp333. nih.govnih.gov This network of interactions anchors the inhibitor in the active site, blocking substrate access.
While specific inhibitory constants for this compound are not detailed in the available literature, the potency of various diarylurea derivatives against sEH has been extensively documented, with IC50 values often in the nanomolar range.
Interactive Data Table: Inhibitory Potency of Representative Diarylurea sEH Inhibitors This table showcases the inhibitory concentration (IC50) for various diarylurea compounds against soluble epoxide hydrolase (sEH), illustrating the general potency of this chemical class.
| Compound Name | sEH IC50 (nM) | Species |
| 1-(1-Adamantyl)-3-phenylurea | 70 | Murine |
| 1-Cyclohexyl-3-dodecylurea | 20 | Murine |
| 1-Adamantyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea | 4.3 | Human |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) | 1.4 | Human |
Note: Data for illustrative purposes to show the range of potencies for the diarylurea class. A specific IC50 value for this compound is not available in the cited literature.
DNA Gyrase and Carbonic Anhydrase: DNA gyrase is a vital bacterial enzyme and a target for antibiotics. nih.gov Carbonic anhydrases are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Although compounds containing urea or phenylurea moieties have been explored as potential inhibitors of these and other enzymes, specific studies demonstrating the inhibitory activity of this compound against DNA gyrase or carbonic anhydrase are not prominent in the reviewed scientific literature.
For enzymes where diarylureas show activity, such as soluble epoxide hydrolase, the inhibition is typically characterized as both competitive and reversible. nih.govconsensus.app
Competitive Inhibition: This kinetic profile indicates that the inhibitor binds to the same active site as the natural substrate. The inhibitor and substrate are therefore in direct competition. An increase in substrate concentration can overcome the inhibitory effect.
Reversibility: The binding of the diarylurea inhibitor to the enzyme is non-covalent. The inhibitor can associate with and dissociate from the enzyme, allowing for the restoration of enzyme activity if the inhibitor is removed. Some potent diarylureas are described as "tight-binding" inhibitors, meaning they have a very slow dissociation rate from the enzyme, leading to prolonged inhibition. consensus.app
Specific kinetic constants, such as the inhibition constant (Ki) or dissociation rate constant (koff), for the interaction of this compound with its target enzymes are not specified in the available research.
Receptor Binding and Modulation Investigations
Beyond direct enzyme inhibition, diarylurea compounds have been identified as effective modulators of cell surface receptors, particularly G-protein-coupled receptors (GPCRs).
The primary receptor target identified for diarylurea derivatives is the Cannabinoid CB1 receptor . nih.govacs.org The CB1 receptor is a GPCR that is highly expressed in the central nervous system and is a key component of the endocannabinoid system, playing a role in pain, appetite, and memory. nih.govacs.org While many compounds target the primary (orthosteric) binding site of the receptor, diarylureas have been found to bind to a separate, allosteric site. nih.govcsic.es The investigation of complex diarylureas, which include the 4-methylphenylurea moiety as a structural component, confirms the relevance of this scaffold for CB1 receptor interaction. acs.org
The interaction of diarylureas with the CB1 receptor is not that of a simple agonist or antagonist but of an allosteric modulator. Allosteric modulators bind to a site topographically distinct from the orthosteric site where endogenous ligands bind. nih.govnih.gov This binding induces a conformational change in the receptor that alters the binding and/or signaling of the orthosteric ligand.
Diaryleas have been characterized as Negative Allosteric Modulators (NAMs) of the CB1 receptor. nih.govcsic.es Specifically, they exhibit a "PAM-antagonist" profile: consensus.app
Positive Allosteric Modulation (PAM) of Binding: They can increase the binding affinity of orthosteric agonists like CP55,940 to the CB1 receptor. nih.govacs.org
Negative Allosteric Modulation (NAM) of Function: Despite enhancing agonist binding, they simultaneously decrease the functional response or efficacy of the agonist in signaling assays, such as those measuring intracellular calcium mobilization or [³⁵S]GTPγS binding. nih.govacs.org
This dual activity provides a mechanism for fine-tuning the receptor's response to endogenous cannabinoids, potentially offering therapeutic advantages over traditional orthosteric ligands.
Interactive Data Table: Profile of Diarylurea Allosteric Modulation at the CB1 Receptor This table summarizes the characteristic effects of diarylurea allosteric modulators on CB1 receptor activity.
| Parameter | Effect of Diarylurea Modulator | Description |
| Orthosteric Agonist Binding | Increase (Positive Cooperativity) | The modulator enhances the ability of the primary agonist to bind to the receptor. |
| Orthosteric Agonist Efficacy | Decrease (Negative Modulation) | The modulator reduces the functional cellular response produced by the primary agonist. |
| Classification | Negative Allosteric Modulator (NAM) / PAM-Antagonist | A compound that binds to an allosteric site to inhibit the functional effects of an agonist, sometimes while enhancing its binding. |
Protein Interaction Studies
The biological activity of this compound is fundamentally determined by the way it docks into the binding pockets of target proteins. The key interactions are a combination of directed hydrogen bonds and more diffuse non-covalent interactions.
The molecular recognition of diarylureas within protein binding sites is primarily driven by two types of forces:
Hydrogen Bonding: The central urea moiety is a critical hydrogen-bonding element. The oxygen atom can act as a hydrogen bond acceptor, while the two N-H groups can act as hydrogen bond donors. This allows for the formation of a stable network of hydrogen bonds with amino acid residues (such as aspartate and tyrosine) in the protein's active site, which is crucial for high-affinity binding. nih.gov
Non-bonded π Interactions: The two aromatic rings (phenyl and tolyl) are essential for engaging with hydrophobic pockets in the target protein. These interactions are predominantly CH-π and π-π stacking interactions, which collectively contribute significantly to the binding energy and specificity. Aromatic R groups, like the tolyl group, enhance the interaction footprint within these hydrophobic regions.
Interactive Data Table: Key Molecular Interactions for Diarylurea Scaffolds This table outlines the principal types of non-covalent interactions that enable diarylurea compounds to bind to their protein targets.
| Type of Interaction | Involving Part of Diarylurea | Interacting Protein Residues (Examples) | Role in Binding |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) of Urea | Tyrosine (Tyr), Serine (Ser) | Anchoring, High-affinity binding |
| Hydrogen Bond (Donor) | Amide Hydrogens (N-H) of Urea | Aspartic Acid (Asp), Glutamic Acid (Glu) | Anchoring, Specificity |
| π-π Stacking | Phenyl and Tolyl Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Stabilization, Occupying hydrophobic pockets |
| CH-π Interactions | Phenyl and Tolyl Rings | Leucine (Leu), Valine (Val), Alanine (Ala) | Stabilization, Shape complementarity |
Binding Assays and Complex Characterization (e.g., HIV-1 CA protein)
The capsid (CA) protein of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical and clinically unexploited therapeutic target, playing essential roles in both the early and late stages of the viral replication cycle. nih.gov Small molecules that interfere with CA assembly or stability are therefore of significant interest. While direct binding assays for this compound are not extensively detailed, studies on closely related phenylurea derivatives provide critical insights into how this structural class interacts with the HIV-1 CA protein.
A notable example is the inhibitor CAP-1, which contains a substituted 4-methylphenyl urea core. This compound binds to the N-terminal domain of the HIV-1 CA protein, inhibiting capsid assembly. uni-heidelberg.de The binding site is a conserved hydrophobic groove, and interaction with this pocket alters the CA dimer interface, which is crucial for the formation of both immature and mature viral particles. uni-heidelberg.de Further research has identified a peptide inhibitor, CAI, that also binds to a reactive hydrophobic pocket in the C-terminal domain of CA, highlighting this region as a promising target for antiviral development. uni-heidelberg.de
More recent inhibitors, such as Lenacapavir, also target a hydrophobic pocket formed between two adjacent CA subunits in the hexameric capsid structure. plos.org These inhibitors engage primarily with the N-terminal domain of one subunit while making additional hydrogen bonding contact with the C-terminal domain of an adjacent subunit. plos.org The collective findings from these related compounds suggest that the phenylurea scaffold is well-suited to fit into hydrophobic pockets within the HIV-1 CA protein, disrupting the protein-protein interactions necessary for capsid assembly. nih.govplos.org
Conformational Changes Upon Binding
The binding of small molecules to protein targets often induces significant conformational changes, and this is a key aspect of the mechanism of action for inhibitors targeting the HIV-1 CA protein. The binding of inhibitors can conformationally trap the CA protein in an assembly-incompetent state. nih.gov
Studies on phenylurea derivatives demonstrate that their binding can induce remarkable structural alterations. For instance, the binding of an inhibitor to the N-terminal domain of CA can cause the displacement of a phenylalanine residue (Phe32) from its normally buried position. This movement opens up a deep hydrophobic cavity that serves as the ligand binding site. nih.gov This induced-fit mechanism is facilitated by a strained main-chain conformation in the unbound protein, suggesting a potential role for a conformational switch during the normal assembly process. nih.gov
The HIV-1 CA protein itself possesses an inherent ability to switch between different structures, such as spherical and tubular assemblies, based on environmental cues like pH. nih.gov This switch is associated with conformational changes in the CA dimers, which can exist in either a compact or an extended state. nih.gov The binding of an inhibitor can stabilize an alternative dimeric conformation that is incompetent for assembly into the proper hexameric lattice required for the viral capsid. nih.gov This stabilization of a non-productive conformation is a primary mechanism by which phenylurea-like inhibitors can impede viral maturation. plos.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Structure-activity relationship (SAR) studies on derivatives of this compound have been crucial in optimizing their potency against various molecular targets, including enzymes like c-MET, VEGFR-2, and α-glucosidase. nih.govnih.gov These studies systematically modify the core structure to understand how different chemical groups influence biological activity.
For instance, in the development of phenylurea derivatives as IDO1 inhibitors, it was found that replacing a flexible diisobutylamino group with a more rigid 3,5-dimethylpiperidinyl group was a key design strategy. nih.gov Similarly, replacing a phenyl ring with a cyclohexyl or n-hexyl group resulted in a loss of inhibition, indicating the importance of the aromatic ring for binding activity. nih.gov
In another study on antitumor agents, SAR analysis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs revealed that the anticancer potency was influenced by the nature of the haloacylamino chain. nih.gov It also showed that while the N'-substituent was not essential, a proper alkyl substitution could enhance anticancer activity. nih.gov
The following table summarizes SAR findings for 1,3-diphenylurea (B7728601) derivatives targeting α-glucosidase, demonstrating the impact of substituents on inhibitory activity. nih.gov
| Compound Group | R-Substituent | R1-Substituent | IC50 (µM) | Key SAR Observation |
| A | Varied | 4-acetylphenyl | - | Activity is highly dependent on the nature and position of the R substituent. |
| B | Varied | 2-bromo-naphthyl | - | Generally displayed higher potency than compounds in group C. |
| C | Varied | 4-methylphenyl | - | Slight variations in activity observed with different R substituents. |
This table is a representation of SAR trends discussed in the source literature.
Influence of Substituent Effects on Molecular Interactions
The nature and position of substituents on the phenyl rings of the this compound scaffold have a profound impact on molecular interactions and biological activity.
Halogen Substituents: In studies of diphenylurea derivatives as c-MET and VEGFR-2 inhibitors, halogen substitutions were significant. A 4-chlorophenyl derivative showed less cytotoxic impact than a bromo analogue. nih.gov However, dihalogenated phenyl analogues displayed considerably more potent antitumour activity than their monohalogenated counterparts, with dichlorophenyl derivatives showing substantial activity. nih.gov
Methyl Substituents: The position of a methyl group can drastically alter activity. For α-glucosidase inhibitors, a meta-methyl substituted derivative was found to be five times more potent than the ortho-methyl substituted version, while the para-methyl substituted compound had similar potency to the ortho-substituted one. plos.org This highlights the sensitivity of the binding pocket to the steric and electronic properties conferred by the substituent's position.
Other Substituents:
Electron-donating vs. Electron-withdrawing groups: For complement inhibitors, derivatives with electron-donating groups generally exhibited better activity, whereas those with electron-withdrawing groups showed a significant decrease in activity. nih.gov
Carboxyl Groups: The presence of a carboxyl group was found to be critical for the binding activity of certain phenylurea derivatives designed as IDO1 inhibitors. nih.gov
Hydrophobic Chains: The introduction of a five- or six-carbon chain dramatically improved the activity of complement inhibitors derived from a phenylurea hit compound. nih.gov
These findings underscore that modifications to the this compound core must be carefully considered to optimize interactions with specific biological targets.
Pharmacophore Mapping for Specific Biological Activities
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the phenylurea class of compounds, pharmacophore models typically highlight a common set of features crucial for target binding.
A general pharmacophore model for phenylurea derivatives often includes:
Hydrogen Bond Acceptors: The urea carbonyl oxygen is a key hydrogen bond acceptor.
Hydrogen Bond Donors: The two N-H groups of the urea moiety serve as essential hydrogen bond donors. nih.gov
Aromatic/Hydrophobic Regions: The two phenyl rings provide critical hydrophobic and/or aromatic interactions (such as π-π stacking or edge-to-face π-interactions) with the target protein. nih.gov
For example, in a model for IDO1 inhibitors, the phenylurea group was shown to form hydrogen bonds with Ser167 and an edge-to-face π-interaction with Tyr126. nih.gov The peripheral phenyl ring fits into a hydrophobic pocket. nih.gov Similarly, for HIV reverse transcriptase inhibitors, a pharmacophore model might consist of an aromatic ring feature combined with hydrogen bond acceptors and donors, with specific distances between these features being critical for binding. nih.gov
The development of these models serves as a foundational reference for the rational design and discovery of new, more potent inhibitors based on the this compound scaffold. nih.gov
Applications in Advanced Materials Science and Engineering
Role as Building Blocks in Polymer Synthesis
The urea (B33335) functional group is a cornerstone in the synthesis of polyureas, a class of polymers known for their excellent mechanical properties and thermal stability. sphinxsai.comnih.gov While direct polymerization of 1-(4-Methylphenyl)-3-phenylurea is not the standard route, its structural motifs are fundamental to polyurea chemistry. Typically, polyureas are synthesized through the rapid reaction of a diisocyanate with a diamine. nih.govresearchgate.net
Development of Functional Materials with Tailored Properties
The ability to tailor material properties is critical in materials science, and compounds like this compound serve as key agents in this process. The introduction of such molecules into a polymer matrix can significantly alter the final properties of the material.
For instance, in polyurea coatings, the ratio of aromatic to aliphatic components is a key factor in determining mechanical characteristics. nih.govresearchgate.net The inclusion of aromatic urea structures, akin to this compound, can enhance stiffness and thermal resistance. daneshyari.com Chemical crosslinking, in addition to the physical hydrogen bonds provided by the urea groups, can further refine properties like tensile strength, elongation, and chemical resistance. daneshyari.comresearchgate.net The modification of polyurethane-polyurea coatings with other resins has been shown to increase hardness and elasticity. researchgate.net Furthermore, hybridization of polyester (B1180765) urea-urethanes with inorganic components like titania can produce materials with increased hardness, tailored thermal properties, and improved biocompatibility, demonstrating the versatility of the urea linkage in creating advanced composite materials. mdpi.com
Corrosion Inhibition Applications
Phenylurea derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. researchgate.netchemicalbook.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.
A study on a closely related compound, 1-(4-methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea, demonstrated exceptional performance as a corrosion inhibitor for mild steel in a 1 M HCl solution. researchgate.net The performance of this inhibitor and its analogues was found to be dependent on the substituent group on the phenyl ring, with the methyl group providing the highest inhibition efficiency compared to hydrogen or fluorine. researchgate.net This highlights the beneficial role of the tolyl group present in this compound. The inhibition efficiency of these urea derivatives increases with concentration but tends to decrease at higher temperatures. researchgate.net
Inhibition Efficiency of Phenylurea Derivatives
Comparison of maximum inhibition efficiency for different substituted phenylurea compounds on mild steel in 1 M HCl. The data illustrates the superior performance of the methyl-substituted derivative.
| Compound | Substituent Group | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 1-(4-methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-3) | -CH3 | 97.42 ± 0.48 | researchgate.net |
| 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-1) | -H | 94.97 ± 0.38 | researchgate.net |
| 1-(4-fluorophenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-2) | -F | 93.60 ± 0.62 | researchgate.net |
The primary mechanism of corrosion inhibition by phenylurea compounds is their adsorption onto the metal surface. researchgate.net This process involves the interaction of the molecule's electron-rich centers (such as the oxygen and nitrogen atoms in the urea group and the π-electrons of the aromatic rings) with the vacant d-orbitals of the metal atoms. nih.gov
Studies on related urea derivatives show that the adsorption process typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netnih.gov The interaction is described as a physicochemical process, meaning it involves a combination of both physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption or covalent bonding). researchgate.netresearchgate.net Theoretical calculations and experimental data indicate that the phenyl group itself can be primarily responsible for the chemisorption on steel surfaces. nih.gov
The adsorption of this compound and related compounds leads to the formation of a thin, protective film on the metal surface. researchgate.netresearchgate.net This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment and impeding the electrochemical processes of corrosion. researchgate.net Surface analysis techniques confirm the presence of this inhibitor film. researchgate.net The stability and effectiveness of this film are crucial for long-term protection. The film's mechanical properties, such as its resistance to removal by fluid flow, are important in practical applications like pipelines. researchgate.net Potentiodynamic polarization studies reveal that these urea derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties and Materials
Organic molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics, optical computing, and telecommunications. nih.gov Materials with NLO properties can alter the phase, frequency, or amplitude of incident light. Urea and its derivatives have been a subject of NLO research due to their molecular structure.
The NLO response in organic molecules often arises from an intramolecular charge transfer between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. nih.gov While this compound itself is not a classic "push-pull" system, its aromatic structure and the potential for modification make its core structure relevant to the design of NLO materials. The third-order NLO properties are particularly important and are characterized by parameters such as the non-linear refractive index (n₂) and the non-linear absorption coefficient (β), which can be measured using techniques like the Z-scan method. ripublication.commdpi.comwikipedia.org For example, studies on C60-containing polyurethane-urea films have shown significant NLO responses. researchgate.net The design of novel organic compounds with enhanced NLO properties is an active area of research, with theoretical calculations often used to predict the polarizability and hyperpolarizability of candidate molecules. nih.govacs.org
Third-Order NLO Parameters of a Related Organic Material
Example of non-linear optical parameters determined for mono-urea oxalic acid crystal using the Z-scan technique, illustrating the type of data sought in NLO material characterization.
| Parameter | Symbol | Value | Reference |
|---|---|---|---|
| Non-linear Refractive Index | n₂ | -5.281 x 10-11 m²/W | ripublication.com |
| Non-linear Absorption Coefficient | β | 1.825 x 10-4 m/W | ripublication.com |
Environmental Chemistry of 1 4 Methylphenyl 3 Phenylurea
Photodegradation Pathways
Photodegradation, or photolysis, is a significant process in the breakdown of organic compounds in the environment, driven by the energy of sunlight. For phenylurea herbicides, this process can occur through direct absorption of light or via indirect mechanisms involving photosensitizing agents present in the environment. oup.com
While specific studies on the photodegradation of 1-(4-Methylphenyl)-3-phenylurea are limited, the degradation pathways can be inferred from research on structurally similar phenylurea herbicides. The primary photochemical reactions involve the transformation of the urea (B33335) side chain and modifications to the aromatic rings.
Key photodegradation pathways for phenylurea herbicides include:
N-Dealkylation and N-Demethoxylation: For phenylureas with N-alkyl or N-methoxy groups, a common initial step is the removal of these substituents. oup.com
Hydroxylation of the Phenyl Ring: The aromatic rings are susceptible to attack by hydroxyl radicals, which are highly reactive species generated photochemically in natural waters. This leads to the formation of hydroxylated derivatives.
Hydrolysis of the Urea Bridge: The urea linkage can be cleaved, leading to the formation of corresponding aniline (B41778) and isocyanate derivatives. oup.com
Stepwise Degradation: The degradation often proceeds in a stepwise manner, leading to a variety of intermediate products before complete mineralization. oup.com
Research on other phenylurea herbicides has shown that direct photolysis in aqueous solutions can be a slow process. However, the presence of substances like nitrate (B79036), nitrite, and dissolved organic matter can accelerate photodegradation through the formation of reactive oxygen species. acs.org
Table 1: Potential Photodegradation Products of this compound (Inferred from related Phenylurea Herbicides)
| Parent Compound | Potential Photodegradation Product | Transformation Pathway |
| This compound | 1-(4-Methylphenyl)-3-(hydroxyphenyl)urea | Hydroxylation of the phenyl ring |
| This compound | 1-(hydroxy-4-methylphenyl)-3-phenylurea | Hydroxylation of the tolyl ring |
| This compound | 4-Methylaniline | Cleavage of the urea bridge |
| This compound | Phenyl isocyanate | Cleavage of the urea bridge |
| This compound | 4-Methylphenyl isocyanate | Cleavage of the urea bridge |
| This compound | Aniline | Cleavage of the urea bridge |
This table is illustrative and based on the degradation pathways of other phenylurea herbicides. Specific product formation for this compound requires dedicated experimental studies.
Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments
The chemical degradation of this compound in aquatic and terrestrial environments primarily involves hydrolysis and oxidation reactions. The rates of these reactions are influenced by environmental factors such as pH, temperature, and the presence of other chemical species. capes.gov.br
Hydrolysis:
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phenylurea compounds, the urea bridge is the primary site for hydrolytic attack. The stability of phenylurea herbicides to chemical hydrolysis is generally high under neutral pH conditions at moderate temperatures. oup.com
The mechanism of hydrolysis can be catalyzed by both acids and bases. rsc.orgrsc.org
Acid-catalyzed hydrolysis: Under acidic conditions, the urea is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and the formation of the corresponding anilines and carbamic acids, which are unstable and decompose to carbon dioxide and amines. rsc.orgrsc.org
Base-catalyzed hydrolysis: Under alkaline conditions, the urea can be deprotonated, or hydroxide (B78521) ions can directly attack the carbonyl carbon, leading to the breakdown of the molecule. capes.gov.br
Studies on various phenylureas indicate that the hydrolysis rate is pH-dependent. capes.gov.br For instance, the hydrolysis of phenylurea itself is influenced by temperature and buffer concentration, proceeding through a zwitterionic intermediate. capes.gov.brresearchgate.net
Oxidation:
Oxidation processes in the environment can also contribute to the degradation of this compound. A key oxidant in natural waters is the hydroxyl radical (•OH), which can be generated through various photochemical and chemical processes, such as the photolysis of nitrate and dissolved organic matter. nih.gov
The reaction of hydroxyl radicals with phenylurea herbicides is typically rapid. The attack can occur on the aromatic rings, leading to hydroxylation, or on the urea side chain. Oxidation can also lead to the cleavage of the molecule. The Fenton reaction (Fe²⁺ + H₂O₂) is another source of hydroxyl radicals that can drive the oxidation of these compounds in environments where iron and hydrogen peroxide are present. nih.govresearchgate.net
In Terrestrial Environments:
In soil, the chemical degradation of phenylurea herbicides is often considered a minor pathway compared to microbial degradation. oup.comresearchgate.net However, abiotic processes like hydrolysis can still occur, particularly at the soil-water interface. The rate of hydrolysis in soil is influenced by soil pH and moisture content. ksu.edufrontiersin.orgag.govwisc.edualbertagrains.com The presence of clay minerals and organic matter can also affect the chemical reactivity of the compound through adsorption processes.
Table 2: Factors Influencing Chemical Degradation of this compound
| Factor | Influence on Degradation | Environment |
| pH | Affects the rate of hydrolysis (acid and base catalysis). capes.gov.br | Aquatic & Terrestrial |
| Temperature | Generally increases the rate of chemical reactions, including hydrolysis. wisc.edu | Aquatic & Terrestrial |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, promoting indirect photodegradation, or as a scavenger of reactive species. | Aquatic |
| Presence of Oxidants (e.g., •OH) | Can lead to rapid oxidative degradation. nih.gov | Aquatic & Terrestrial |
| Soil Composition | Adsorption to clay and organic matter can affect availability for degradation. Soil moisture and pH are key factors. ag.gov | Terrestrial |
Future Directions and Emerging Research Avenues for 1 4 Methylphenyl 3 Phenylurea
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a significant opportunity to accelerate the discovery and optimization of compounds like 1-(4-Methylphenyl)-3-phenylurea. Predictive modeling can be employed to forecast a wide range of properties, thereby guiding experimental efforts and reducing costs.
Machine learning-based Quantitative Structure-Activity Relationship (QSAR) models are a primary area of focus. nih.gov These models establish a mathematical relationship between the structural features of a molecule (descriptors) and its biological activity or physicochemical properties. nih.govnih.gov For this compound, QSAR can be used to predict its potential efficacy as an inhibitor for specific biological targets, such as kinases or enzymes, by analyzing descriptors like molecular weight, logP, and topological indices. nih.govmdpi.com Algorithms like histogram-based gradient boosting and light gradient boosting can build robust predictive models from datasets of related phenylurea compounds. nih.gov
| Modeling Technique | Predicted Property | Potential Impact on Research |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Biological activity (e.g., enzyme inhibition, receptor binding) | Accelerates identification of potent analogues; guides rational design of new derivatives. nih.gov |
| Neural Networks / Deep Learning | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Early-stage filtering of candidates with poor pharmacokinetic or safety profiles. digitellinc.com |
| Regression and Classification Algorithms | Physicochemical properties (e.g., solubility, pKa) | Optimizes formulation and delivery strategies. |
| 3D-QSAR / Pharmacophore Modeling | Binding affinity and mode to specific protein targets | Provides insights into molecular recognition mechanisms for target-based drug design. nih.gov |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
While classical methods for synthesizing urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022), modern synthetic chemistry is focused on developing greener, more efficient, and practical alternatives. mdpi.comnih.gov Future research on this compound will likely concentrate on optimizing its production through these novel methodologies.
One promising approach involves the use of isocyanate surrogates, such as 3-substituted dioxazolones. This method generates the isocyanate intermediate in situ under mild conditions, using non-toxic reagents like sodium acetate (B1210297) as a base and methanol (B129727) as a solvent. tandfonline.comresearchgate.net This process is not only more environmentally benign but can also lead to high yields and simplified purification, as the desired urea product often precipitates from the reaction mixture. tandfonline.com
Another advanced strategy is the use of palladium-catalyzed C-N cross-coupling reactions. This technique allows for the direct formation of the urea linkage from an amine and a suitable carbamoyl precursor, offering a versatile and controlled method for creating unsymmetrical diarylureas. mdpi.com These modern methods provide significant advantages over traditional routes, including improved atom economy, milder reaction conditions, and the ability to generate a diverse library of derivatives for structure-activity relationship studies.
| Methodology | Key Reagents | Key Advantages | Reference |
|---|---|---|---|
| Classical Synthesis | Aryl amine, Phosgene (or Triphosgene) | Well-established, traditional method. | mdpi.comnih.gov |
| Isocyanate Surrogates | 3-Substituted Dioxazolones, Amine, Base (e.g., NaOAc) | Environmentally benign, high yields, simple purification, avoids toxic phosgene. | tandfonline.comresearchgate.net |
| Palladium-Catalyzed C-N Cross-Coupling | Amine, Carbamoyl precursor, Palladium catalyst | High efficiency, versatility for unsymmetrical ureas. | mdpi.com |
| Carbonylation Reactions | Amine, Carbonyl source (e.g., Triphosgene), Base | One-step procedure from an amine to the final urea product. | mdpi.com |
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound is crucial for predicting its interactions with biological systems and its performance in materials. Future research will increasingly rely on a combination of computational and experimental techniques to probe these dynamics at the molecular level.
Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for studying the conformational preferences of diarylureas. nih.gov These simulations can reveal the most stable three-dimensional structures, the energy barriers between different conformers, and the nature of intramolecular and intermolecular hydrogen bonds. This information is vital for understanding how the molecule might bind to a receptor or self-assemble into larger structures.
Experimentally, advanced spectroscopic techniques provide real-world data to complement computational models. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to study the molecule's conformational dynamics in solution. nih.gov Furthermore, dynamic models developed for industrial urea synthesis, which consider chemical, enthalpy, and phase equilibria, can be adapted to understand the reaction kinetics and thermodynamics involved in the formation of this compound under various conditions. ureaknowhow.comwitpress.com
| Technique | Type | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Computational | Molecular geometry, electronic structure, conformational stability. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Computational | Conformational changes over time, solvent effects, binding dynamics. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | Experimental | Structural confirmation, rotamer populations in solution, intermolecular interactions. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | Experimental | Hydrogen bonding patterns, presence of functional groups. | nih.gov |
| Thermodynamic and Kinetic Modeling | Computational | Phase equilibrium, reaction rates, and heat effects during synthesis. | ureaknowhow.comwitpress.com |
Design of Next-Generation Molecular Probes and Functional Scaffolds
The unique structural features of the urea moiety make it an excellent building block, or scaffold, for creating more complex functional molecules. researchgate.net The N-H groups of this compound act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor, enabling it to form directional bonds with biological receptors or other molecules. mdpi.comresearchgate.net
Future research will leverage this property to design next-generation molecular probes. By attaching fluorescent tags or reactive groups to the phenyl rings, this compound can be converted into a tool for studying biological processes or identifying the binding sites of specific proteins. Its core structure is found in numerous biologically active compounds, including anticancer and herbicidal agents, highlighting its versatility as a pharmacophore. mdpi.comresearchgate.net
Beyond medicine, the urea group's ability to form strong and directional hydrogen bonds makes it ideal for applications in supramolecular chemistry and materials science. researchgate.net Researchers can use this compound as a fundamental unit to construct functional scaffolds like supramolecular polymers, gels, and capsules. researchgate.net These materials could have applications in areas ranging from controlled release systems to tissue engineering, where the scaffold provides a three-dimensional structure for cell growth. researchgate.net
| Application Area | Design Concept | Underlying Principle | Reference |
|---|---|---|---|
| Molecular Probes | Attachment of reporter groups (e.g., fluorophores) to the phenylurea core. | The urea moiety acts as a recognition element for specific biological targets. | mdpi.comnih.gov |
| Drug Discovery Scaffolds | Modification of the phenyl rings to optimize binding and pharmacokinetic properties. | The diarylurea structure is a proven pharmacophore in medicinal chemistry. | nih.govmdpi.com |
| Supramolecular Polymers | Self-assembly of molecules into long chains via intermolecular urea-urea hydrogen bonds. | Directional and strong hydrogen bonding capabilities of the urea group. | researchgate.net |
| Tissue Engineering Scaffolds | Incorporation into biodegradable polymers to create porous 3D structures. | Provides structural integrity and potential for cell adhesion and proliferation. | researchgate.net |
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 1-(4-Methylphenyl)-3-phenylurea?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and urea bond formation. For example, coupling a substituted aniline with an isocyanate derivative under anhydrous conditions. Optimization includes:
- Reagent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity and reduce side reactions .
- Yield improvement : Employ column chromatography or recrystallization (e.g., glyme or ethanol) for purification, as described for structurally similar phenylurea derivatives .
- Step monitoring : Track intermediates via thin-layer chromatography (TLC) or LC-MS to confirm reaction progression .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and urea linkage. Peaks near δ 7.0–8.0 ppm (aromatic protons) and δ 8.5–9.0 ppm (urea NH) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Compare retention times with reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) to assess purity .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of this compound for biological studies?
- Methodological Answer :
- Chromatographic calibration : Use certified reference materials (CRMs) for HPLC or GC-MS calibration, ensuring ≤98% purity thresholds .
- Thermal analysis : Differential scanning calorimetry (DSC) to verify melting point consistency (e.g., 183–190°C for related phenylureas) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antiproliferative assays : Screen against cancer cell lines (e.g., HCT116, MCF7) using MTT or SRB assays. Dose-response curves (1–100 µM) help identify IC50 values .
- Enzyme inhibition : Test against targets like carbonic anhydrase IX or HDACs using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the structural features of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).
- Hydrogen bonding analysis : Identify N–H···O interactions in the urea moiety, critical for stabilizing crystal packing .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., van der Waals contacts) using software like CrystalExplorer .
Q. What mechanistic insights can enzyme kinetics provide for phenylurea-based inhibitors?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). For HDAC inhibition, monitor substrate (e.g., acetylated lysine) depletion via fluorescence .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with values .
Q. How can computational modeling guide the design of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes with targets like EphA2. Focus on urea NH interactions with catalytic residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and nonlinear optical (NLO) properties .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Cross-validation : Replicate NMR/HPLC results with independent techniques (e.g., IR spectroscopy) .
- Biological triage : Confirm bioactivity in orthogonal assays (e.g., apoptosis markers alongside cytotoxicity data) .
Q. What strategies enhance the selectivity of phenylurea derivatives for dual-target inhibition?
- Methodological Answer :
- Pharmacophore hybridization : Integrate motifs targeting both HDAC and EphA2 (e.g., 2-aminophenyl groups) .
- Prodrug design : Mask polar groups (e.g., urea NH) with cleavable linkers to improve membrane permeability .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
